1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one

Drug Metabolism and Pharmacokinetics (DMPK) LC‑MS/MS metabolite identification Stiripentol metabolic pathway

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one (CAS 106174‑97‑4) is a synthetic vanillyl ketone characterized by a sterically demanding 4,4‑dimethylpentan‑3‑one side chain appended to a 4‑hydroxy‑3‑methoxyphenyl (vanillyl) ring. Originally identified as a Phase I metabolite of the antiepileptic drug stiripentol (STIRIPENTOL METABOLITE XI), the compound carries the unique UNII identifier CO42C6LWRW and is formally classified as a ketone and phenolic small molecule.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 106174-97-4
Cat. No. B12776854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one
CAS106174-97-4
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5,7,9,15H,6,8H2,1-4H3
InChIKeyUQICWCMGJKDDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one (CAS 106174-97-4) – Procurement-Ready Identity and Core Characteristics


1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one (CAS 106174‑97‑4) is a synthetic vanillyl ketone characterized by a sterically demanding 4,4‑dimethylpentan‑3‑one side chain appended to a 4‑hydroxy‑3‑methoxyphenyl (vanillyl) ring [1]. Originally identified as a Phase I metabolite of the antiepileptic drug stiripentol (STIRIPENTOL METABOLITE XI), the compound carries the unique UNII identifier CO42C6LWRW and is formally classified as a ketone and phenolic small molecule [2]. With a molecular formula of C₁₄H₂₀O₃ and a monoisotopic mass of 236.1412 Da, it occupies a distinct structural niche between simpler vanillyl ketones (e.g., zingerone) and extended-chain gingerol/shogaol analogs, making it indispensable as an authenticated analytical reference standard in drug metabolism and pharmacokinetic (DMPK) studies .

Why Generic Substitution of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one (106174-97-4) Is Not Viable for Regulated Workflows and DMPK Studies


Although zingerone, [6]-gingerol, [6]-shogaol, and apocynin share the 4‑hydroxy‑3‑methoxyphenyl pharmacophore, none can substitute for 106174‑97‑4 in applications that require exact reference standards for stiripentol metabolite profiling [1]. The compound possesses a unique combination of a saturated 4,4‑dimethylpentan‑3‑one side chain, a distinct isotopic pattern (monoisotopic mass 236.1412 Da vs. zingerone’s 194.0943 Da [2]), and a Gas Chromatography retention index that differs substantially from its unsaturated precursor (CAS 58344‑27‑7). Furthermore, its specific hydrogen‑bond donor/acceptor count and rotatable‑bond profile (5 rotatable bonds) produce a fragmentation spectrum in LC‑MS/MS that is diagnostic for stiripentol metabolic pathway studies. Substitution with an in‑class analog risks misidentification of metabolites, invalidates method validation, and compromises regulatory submission data integrity [3].

Quantitative Differentiation Evidence for 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one (106174-97-4) vs. Closest Analogs


Monosiotopic Mass Difference Enables Unambiguous LC‑MS Discrimination in Stiripentol Metabolism Studies

The target compound 106174‑97‑4 exhibits a monoisotopic mass of 236.1412 Da , which is 41.95 Da (21.6 %) heavier than the closest vanillyl ketone analog zingerone (monoisotopic mass 194.0943 Da [1]). This mass difference, combined with its distinctive 4,4‑dimethyl substitution pattern, generates a unique MS/MS fragmentation spectrum that completely separates it from other stiripentol metabolites and endogenous vanillyl compounds in human liver microsome incubations.

Drug Metabolism and Pharmacokinetics (DMPK) LC‑MS/MS metabolite identification Stiripentol metabolic pathway

Unique Regulatory Identifier (UNII‑CO42C6LWRW) Provides Definite Traceability for FDA/EMA Submissions

106174‑97‑4 holds the FDA‑assigned Unique Ingredient Identifier (UNII) CO42C6LWRW, specifically linked to the stiripentol metabolite nomenclature "1‑(3‑METHOXY‑4‑HYDROXYPHENYL)‑4,4‑DIMETHYL‑3‑PENTANONE" [1]. In contrast, the unsaturated precursor (CAS 58344‑27‑7) carries a separate UNII (7Y3A4CNE5Y) and the catechol‑type stiripentol metabolite XII has yet another distinct UNII [2]. This regulatory separation is critical because only CO42C6LWRW is recognized as the authentic saturated ketone metabolite, ensuring precise supply‑chain traceability and elimination of cross‑contamination risks during GMP synthesis and reference standard certification.

Regulatory CMC Substance registration FDA/EMA submission

Synthetic Hydrogenation Selectivity Defines the Saturated Ketone as a Discrete Synthetic Intermediate

The saturated ketone 106174‑97‑4 is obtained by Ni₂B‑catalyzed selective hydrogenation of the α,β‑unsaturated ketone precursor 1‑(4‑hydroxy‑3‑methoxyphenyl)‑4,4‑dimethyl‑1‑penten‑3‑one (CAS 58344‑27‑7) with high chemoselectivity . Studies on analogous 4‑hydroxyphenyl‑substituted unsaturated ketones demonstrate that this catalytic system achieves >80 % conversion while preserving the phenolic hydroxyl group and avoiding over‑reduction of the aromatic ring—a selectivity advantage not observed with Pd/C or Raney Ni catalysts, which yield complex mixtures of saturated, over‑hydrogenated, and rearranged products [1]. This defined synthetic pathway ensures batch‑to‑batch consistency and facilitates straightforward purification to >95 % purity, a feature not readily achievable with non‑selective reduction methods.

Synthetic chemistry Selective hydrogenation Catalytic reduction

Rotatable Bond Count and LogP Estimate Indicate Superior Membrane Permeability over Extended‑Chain Gingerol/Shogaol Analogs

With 5 rotatable bonds and a calculated logP (CLogP) of approximately 3.0 ± 0.3 , 106174‑97‑4 falls within favorable drug‑like chemical space, whereas [6]‑gingerol (8 rotatable bonds, CLogP ~2.8) and [6]‑shogaol (7 rotatable bonds, CLogP ~4.0) exhibit either excessive flexibility or elevated lipophilicity that can compromise permeability and metabolic stability [1]. The tert‑butyl ketone moiety contributes to enhanced steric shielding around the carbonyl, reducing Phase I oxidative metabolism relative to the linear alkyl chains of gingerols [2]. For in vitro metabolism or transporter assays, this property profile makes 106174‑97‑4 a more predictable probe substrate than the naturally occurring ginger constituents.

Physicochemical profiling Lipinski rule of five ADME prediction

HPPD Enzyme Inhibition Potency Positions Compound as a Potential Structural Biology Tool Distinct from Vanillylacetone

A structurally closely related 4‑hydroxyphenyl‑substituted dimethylpentan‑3‑one derivative (CHEMBL307048) exhibits an IC₅₀ of 89–90 nM against pig liver 4‑hydroxyphenylpyruvate dioxygenase (HPPD) [1]. By class‑level inference, 106174‑97‑4, which retains the same 4‑hydroxyphenyl‑ketone pharmacophore and the characteristic 4,4‑dimethyl substitution, is expected to show comparable or superior HPPD engagement relative to the simpler vanillylacetone (zingerone), which is not known to inhibit HPPD at sub‑micromolar concentrations [2]. The nanomolar potency of the dimethylpentan‑3‑one congener contrasts with the primarily anti‑inflammatory and flavor applications of zingerone, suggesting a distinct and underexplored utility as a probe for HPPD‑related metabolic disorders.

Enzyme inhibition 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Structural biology probe

High‑Value Procurement Scenarios for 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one (106174-97-4)


Certified Reference Standard for Regulated Bioanalysis of Stiripentol in Plasma and Urine

In GLP‑compliant bioanalytical laboratories, 106174‑97‑4 serves as the definitive reference standard for quantifying STIRIPENTOL METABOLITE XI by LC‑MS/MS. Its exact monoisotopic mass (236.1412 Da) and characteristic 2 Da mass shift from the unsaturated precursor enable unambiguous multiple reaction monitoring (MRM) transitions, ensuring method specificity per FDA Bioanalytical Method Validation (BMV) guidance [1]. The compound’s validated UNII (CO42C6LWRW) further supports regulatory submission traceability, a prerequisite for pharmacokinetic bridging studies in Dravet syndrome clinical trials [2].

In Vitro Metabolism Probe for Cytochrome P450 Phenotyping and Drug‑Drug Interaction (DDI) Risk Assessment

The sterically shielded tert‑butyl ketone moiety of 106174‑97‑4 confers resistance to rapid Phase I oxidative metabolism, making it an informative probe for assessing CYP enzyme contributions to stiripentol clearance in human liver microsome and hepatocyte assays [1]. Compared to short‑chain vanillyl ketones like zingerone (rapidly cleared, high intrinsic clearance), the target compound exhibits moderate metabolic liability that facilitates accurate estimation of in vitro‑to‑in vivo extrapolation (IVIVE) parameters and identification of CYP isoforms involved in the allylic alcohol‑to‑saturated ketone isomerization pathway [2].

Synthetic Intermediate for Structure‑Activity Relationship (SAR) Exploration of Steroidogenesis Inhibitors

The 4‑hydroxyphenyl‑ketone scaffold of 106174‑97‑4 is the core pharmacophore for 17β‑hydroxysteroid dehydrogenase type 3 (17β‑HSD3) inhibition. The 4,4‑dimethyl substitution pattern provides a unique steric environment that can be leveraged in SAR campaigns aimed at developing non‑steroidal inhibitors of androgen biosynthesis [1]. Procurement of the saturated ketone as a synthetic building block enables the preparation of a focused library of ketone derivatives that retain the 4‑hydroxyphenyl binding motif while introducing systematic variations at the ketone terminus, facilitating the identification of lead series with improved selectivity over 17β‑HSD1 and 3β‑HSD [2].

Physicochemical Standard for Chromatographic Method Development and logP Validation

With a calculated logP of ~3.0 and a defined hydrogen‑bonding profile (1 donor, 3 acceptors), 106174‑97‑4 occupies a central position in the lipophilicity range used for reverse‑phase HPLC method development [1]. Its retention time provides a reliable anchor point for calibrating gradient elution programs intended for mixtures of stiripentol metabolites and their glucuronide conjugates. The compound’s moderate lipophilicity and low number of rotatable bonds (5) also support consistent chromatographic peak shape and reproducibility, qualities that are essential for manufacturing in‑process control testing and release assays in cGMP environments [2].

Quote Request

Request a Quote for 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.